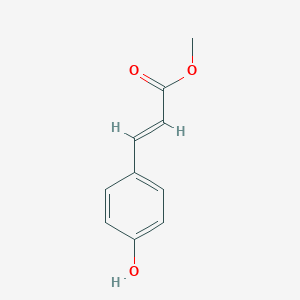
Methyl 4-hydroxycinnamate
Overview
Description
Methyl 4-hydroxycinnamate is a phenolic compound and a derivative of p-coumaric acid. It is commonly found in various plants, including Allium cepa (onion). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antifungal properties .
Mechanism of Action
Target of Action
Methyl 4-hydroxycinnamate (MHC) is a phenolic compound that has been found to have diverse biological activities . It is known to interact with various targets, including reactive oxygen species (ROS) and nitric oxide (NO) in cells . It also targets acute myeloid leukemia (AML) cells, showing a unique ability to cooperate with other compounds in killing these cells .
Mode of Action
MHC exhibits its antioxidant activity by scavenging various radicals, including DPPH radicals . It reduces LPS-induced nitric oxide (NO) production in RAW 264.7 cells . In the context of AML, MHC works synergistically with other phenolic compounds to induce apoptosis in these cells .
Biochemical Pathways
MHC is involved in the biosynthesis and degradation of lignins, a class of aromatic polymers . It is a key intermediate in these processes. MHC is also involved in the biosynthesis of numerous plant secondary metabolites .
Pharmacokinetics
It is known that the compound’s lifetime in the s1 state is 8-9 picoseconds . This could potentially influence its bioavailability and distribution within the body.
Result of Action
MHC has been shown to have antioxidant activity, reducing oxidative stress in cells . It also reduces NO production, which can have anti-inflammatory effects . In AML cells, MHC induces apoptosis, leading to cell death .
Action Environment
The action of MHC can be influenced by environmental factors. For example, water complexation leads to significant linewidth narrowing , which could potentially influence the compound’s action. Furthermore, the compound’s action may be influenced by the presence of other compounds, as seen in its synergistic action with other phenolic compounds in AML cells .
Biochemical Analysis
Biochemical Properties
Methyl 4-hydroxycinnamate has been shown to interact with various biomolecules. It scavenges DPPH radicals in a cell-free assay . It also reduces LPS-induced nitric oxide (NO) production in RAW 264.7 cells .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It has been shown to synergize with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to reduce nitric oxide production in cells, suggesting that it may interact with the enzymes involved in nitric oxide synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. High-resolution Resonance Enhanced MultiPhoton Ionization (REMPI) and Laser Induced Fluorescence (LIF) excitation spectra of jet-cooled this compound have been recorded .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce parasitemia and increase survival in P. berghei-infected mice .
Metabolic Pathways
Its ability to scavenge DPPH radicals suggests that it may be involved in antioxidant pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxycinnamate can be synthesized through the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, forming different substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products:
Oxidation: Oxidized derivatives such as aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic esters
Scientific Research Applications
Methyl 4-hydroxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It has been studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for therapeutic applications.
Medicine: Research has shown its potential in inducing apoptosis in cancer cells, particularly in acute myeloid leukemia
Industry: It is used in the formulation of cosmetics and personal care products due to its antioxidant properties
Comparison with Similar Compounds
- Methyl cinnamate
- Methyl 4-fluorocinnamate
- Methyl 4-methoxycinnamate
Comparison: Methyl 4-hydroxycinnamate is unique due to the presence of a hydroxyl group on the phenyl ring, which enhances its antioxidant and anti-inflammatory properties compared to other similar compounds. For instance, methyl cinnamate lacks the hydroxyl group, making it less effective as an antioxidant .
Properties
IUPAC Name |
methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWSHWHQAQBAW-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19367-38-5, 3943-97-3 | |
| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019367385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-hydroxycinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl p-hydroxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Hydroxycinnamic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


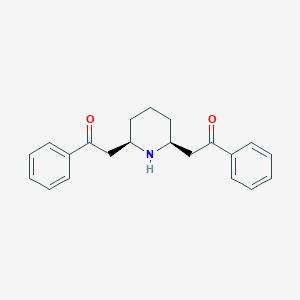

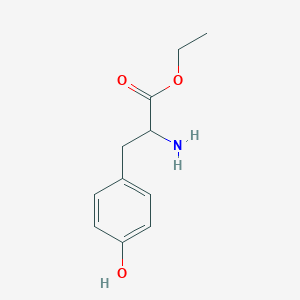

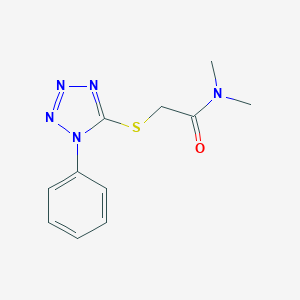

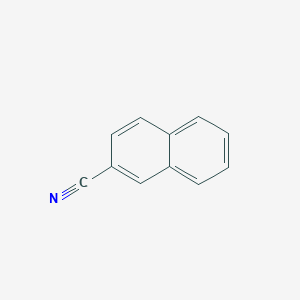
![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)

![2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358464.png)
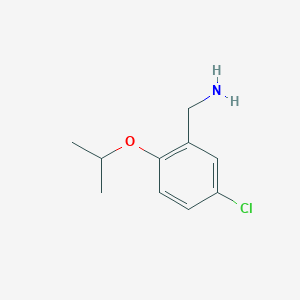
![2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358472.png)
